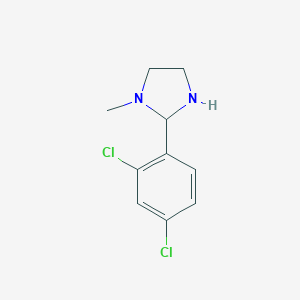

2-(2,4-Dichlorophenyl)-1-methylimidazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorophenyl)-1-methylimidazolidine, also known as Diclazuril, is a chemical compound that belongs to the group of benzene derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Diclazuril has been extensively studied for its potential applications in scientific research due to its unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase, which is essential for the growth and development of the coccidian parasite. This inhibition leads to the accumulation of toxic metabolites, which ultimately leads to the death of the parasite.

Biochemische Und Physiologische Effekte

2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have minimal toxicity and side effects in animals. It is rapidly absorbed and metabolized in the body, and excreted primarily through the feces. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have no significant effects on the growth and development of animals, and does not affect the quality of their meat or milk.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high potency and specificity against coccidian parasites, which makes it an ideal tool for studying the pathogenesis and treatment of coccidiosis. However, one of the limitations of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high cost, which can be a limiting factor for large-scale studies.

Zukünftige Richtungen

There are several future directions for the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in scientific research. One potential area of research is the development of new formulations and delivery methods for 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could improve its efficacy and reduce its cost. Another area of research is the study of the mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could lead to the development of new drugs for the treatment of coccidiosis and other parasitic diseases. Finally, the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in combination with other drugs or vaccines could lead to the development of more effective and comprehensive treatments for coccidiosis.

Synthesemethoden

2-(2,4-Dichlorophenyl)-1-methylimidazolidine can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate, and the reaction of 2,4-dichlorophenylacetonitrile with methylamine. The synthesis process is complex and requires careful handling of chemicals and reaction conditions to obtain high yields of pure 2-(2,4-Dichlorophenyl)-1-methylimidazolidine.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been extensively studied for its potential applications in scientific research, particularly in the field of veterinary medicine. It has been shown to be effective in the treatment and prevention of coccidiosis, a parasitic disease that affects various animal species, including poultry, cattle, and sheep. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine works by inhibiting the development of the coccidian parasite in the intestine, thereby preventing the spread of the disease.

Eigenschaften

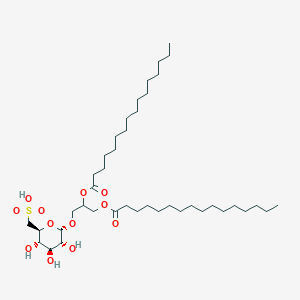

CAS-Nummer |

101564-82-3 |

|---|---|

Produktname |

2-(2,4-Dichlorophenyl)-1-methylimidazolidine |

Molekularformel |

C10H12Cl2N2 |

Molekulargewicht |

231.12 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenyl)-1-methylimidazolidine |

InChI |

InChI=1S/C10H12Cl2N2/c1-14-5-4-13-10(14)8-3-2-7(11)6-9(8)12/h2-3,6,10,13H,4-5H2,1H3 |

InChI-Schlüssel |

KXZNGVVLDAKMEL-UHFFFAOYSA-N |

SMILES |

CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |

Synonyme |

2-(2,4-dichlorophenyl)-1-methyl-imidazolidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)

![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)